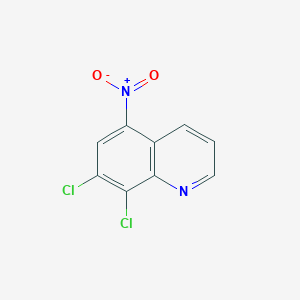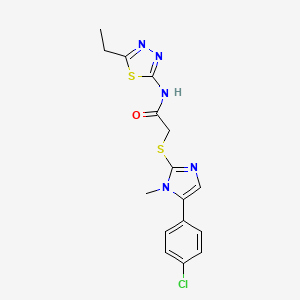
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole and thiadiazole derivatives usually involves the reaction of primary amines, aldehydes, and nitriles1. However, the specific synthesis pathway for your compound would depend on the particular substituents on the imidazole and thiadiazole rings.Molecular Structure Analysis
The molecular structure of a compound greatly influences its pharmacological properties. The presence of the imidazole and thiadiazole rings in your compound suggests that it may have a range of biological activities1.Chemical Reactions Analysis
Imidazole and thiadiazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions1. The specific reactions that your compound can undergo would depend on the other functional groups present in the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can influence its pharmacokinetics, including its absorption, distribution, metabolism, and excretion1.科学的研究の応用
Synthesis and Derivative Formation
- Novel derivatives of thiadiazole compounds, including those structurally similar to the queried compound, have been synthesized for various applications. These derivatives are characterized using spectroscopic and elemental analysis methods, demonstrating the versatility of thiadiazole compounds in synthetic chemistry (Yu et al., 2014).
Anticancer Activity
- Thiadiazole derivatives, akin to the compound , have been studied for their anticancer properties. Research indicates that certain thiadiazole compounds exhibit selective cytotoxicity against human lung adenocarcinoma cells while sparing normal cell lines, suggesting their potential as targeted anticancer agents (Evren et al., 2019).
Antibacterial Properties
- Synthesized derivatives of thiadiazole, similar to the compound of interest, have shown significant antibacterial activity. This suggests that such compounds could be valuable in developing new antibacterial agents (Ramalingam et al., 2019).
Pharmacological Potential
- Thiadiazole compounds, related to the compound , have been evaluated as anti-inflammatory and analgesic agents. Some of these compounds demonstrated significant activity in these areas, highlighting the pharmacological versatility of thiadiazole derivatives (Shkair et al., 2016).
Molecular Modeling and Drug Design
- Studies involving molecular modeling and drug design techniques have been conducted on thiadiazole derivatives, similar to the compound . These studies aim to understand the compounds' interaction with specific biological targets, paving the way for the development of more effective drugs (Abu-Melha, 2021).
Antioxidant Properties
- Research has explored the antioxidant effects of thiadiazole derivatives, akin to the compound . These studies indicate the potential of such compounds in mitigating oxidative stress, which is a factor in many diseases (Al-Haidari & Al-Tamimi, 2021).
Insecticidal Applications
- Certain thiadiazole compounds, structurally similar to the queried compound, have been evaluated for their insecticidal properties, particularly against agricultural pests like the cotton leafworm. This suggests their potential use in pest control strategies (Fadda et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and biological activities. Some imidazole and thiadiazole derivatives are associated with toxicities, which can limit their therapeutic use1.
将来の方向性
Given the wide range of biological activities associated with imidazole and thiadiazole derivatives, these compounds continue to be of interest in the development of new therapeutic agents1. Future research may focus on the design and synthesis of new derivatives with improved potency, selectivity, and safety profiles.
Please note that this is a general overview and may not apply specifically to your compound. For detailed information, it would be necessary to conduct further studies or consult the scientific literature.
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-3-14-20-21-15(25-14)19-13(23)9-24-16-18-8-12(22(16)2)10-4-6-11(17)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAXAGLZDOZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

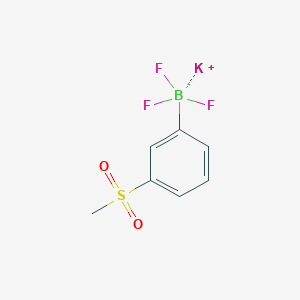
![7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2813099.png)
![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)
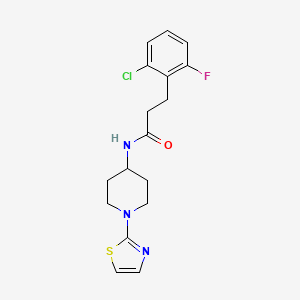
![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)
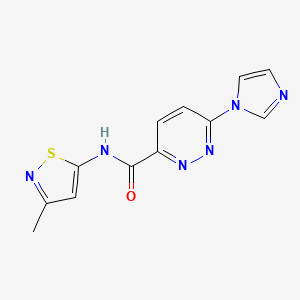
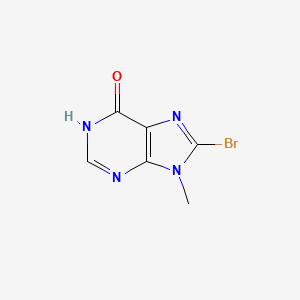
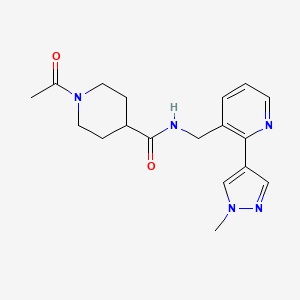
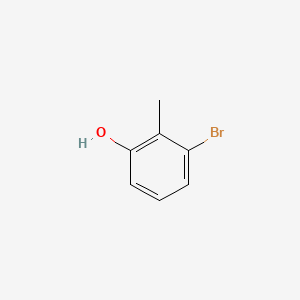
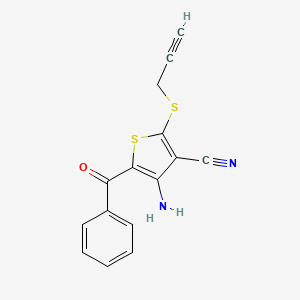
![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)
